![molecular formula C6H8O2 B2985369 5-Oxaspiro[2.4]heptan-4-one CAS No. 65652-14-4](/img/structure/B2985369.png)
5-Oxaspiro[2.4]heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxaspiro[2.4]heptan-4-one is a cyclic organic compound belonging to the spiro family of compounds. It is also known as spiroketal. This compound is characterized by a seven-membered ring fused with a cyclic ketone group. It is a white, crystalline solid with a molecular formula of C7H10O2 and a molar mass of 126.15 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Oxaspiro[2.4]heptan-4-one involves several steps:
Cyclization Reaction: Dibromoneopentyl glycol is used as the primary raw material. It undergoes a cyclization reaction in the presence of zinc powder to obtain cyclopropyl dimethanol.
Reaction with Thionyl Chloride: Cyclopropyl dimethanol reacts with thionyl chloride to form cyclopropyl dimethanol cyclicsulfite.
Ring-Opening Reaction: The cyclicsulfite undergoes a ring-opening reaction in the presence of cyanide to produce a nitrilo-alcohol compound.
Hydrolysis and Ring-Closing Reaction: The nitrilo-alcohol compound is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiroketals depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Oxaspiro[2.4]heptan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5-Oxaspiro[2.4]heptan-4-one involves its interaction with various molecular targets and pathways. The compound’s spiro structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
- 6-Hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one
- 1-Formylcyclobutyl-acetic acid
Comparison: 5-Oxaspiro[2.4]heptan-4-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
5-oxaspiro[2.4]heptan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-6(1-2-6)3-4-8-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDLKQZGTPUSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65652-14-4 |
Source


|
| Record name | 5-oxaspiro[2.4]heptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
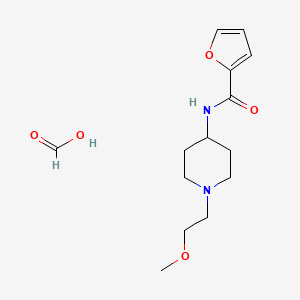
![2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2985289.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985290.png)
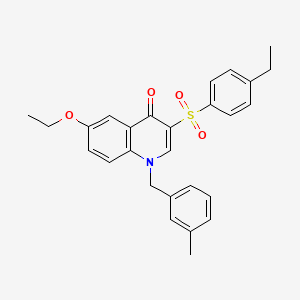
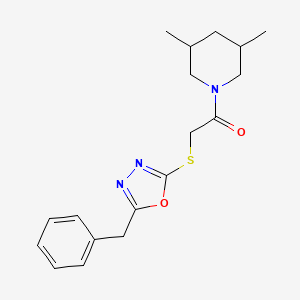
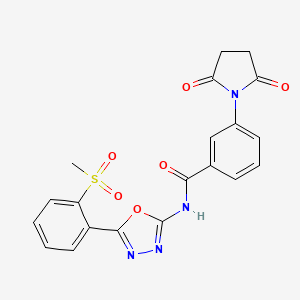
![2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2985297.png)
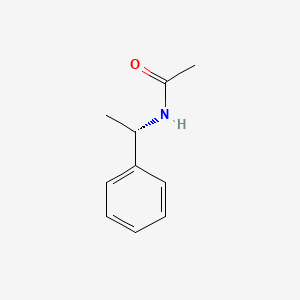
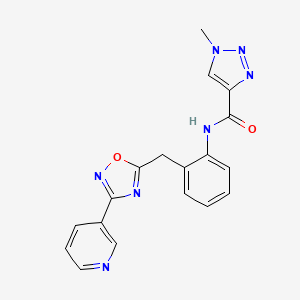

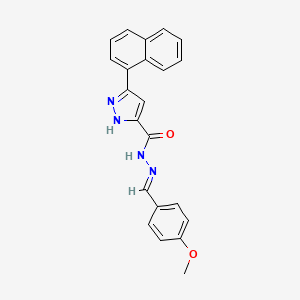

![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)

